Epimedin C

Vue d'ensemble

Description

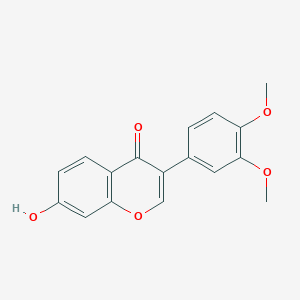

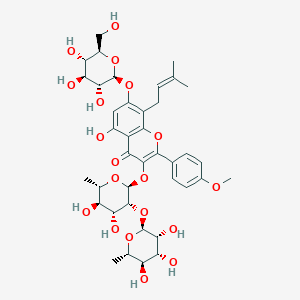

Epimedin C is a flavonoid originally found in Epimedium sagittatum . It exhibits immunostimulatory and anticancer activities . In hepatoma cells, Epimedin C inhibited cellular proliferation by decreasing expression of c-Myc, cyclin D1, and c-fos, and increasing expression of CDK inhibitors p21 and p27 . It also has potential to treat cardiovascular diseases and bone loss .

Synthesis Analysis

Epimedin C is a flavonoid that is naturally extracted from Epimedium sagittatum . The synthesis of Epimedin C involves complex biological processes in the plant, including the expression of genes involved in flavonoid biosynthesis . Genes encoding O-methyltransferase play crucial roles in flavonoids metabolism .

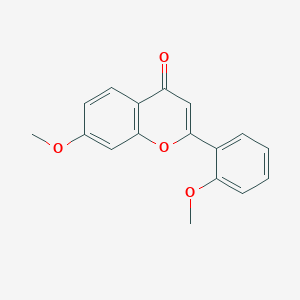

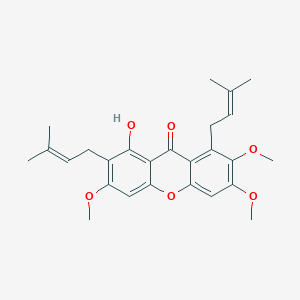

Molecular Structure Analysis

Epimedin C has a molecular formula of C39H50O19 . Its molecular structure consists of 39 carbon atoms, 50 hydrogen atoms, and 19 oxygen atoms .

Chemical Reactions Analysis

Epimedin C has been found to have significant effects on various biological processes. For instance, it has been shown to decrease levels of fasting blood glucose (FBG), homeostasis model assessment of insulin resistance (HOMA-IR), and oral glucose tolerance, as well as contents of malondialdehyde (MDA) and low-density lipoprotein cholesterol (LDL-C) in type 2 diabetes mellitus (T2DM) mice .

Physical And Chemical Properties Analysis

Epimedin C has a density of 1.57±0.1 g/cm3, a boiling point of 1062.1±65.0 °C, and a flash point of 322.2°C . It is a yellow crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents .

Applications De Recherche Scientifique

Metabolism and Identification : Epimedin C undergoes metabolism in rats, with pathways including hydrolysis, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and sugars. Advanced techniques like liquid chromatography-mass spectrometry have been used for metabolite identification (Liu et al., 2011).

Extraction Methods : Ultrasonic-assisted extraction has been shown to be effective for extracting epimedin C from fresh leaves of Epimedium, offering advantages over traditional methods in terms of efficiency and reduced solvent use (Zhang et al., 2009).

Biomedical Applications : Epimedin C has potential applications in cancer treatment. A study demonstrated its use in producing icaritin, a drug candidate with anti-cancer activities, via biotransformation using enzymes from Thermotoga petrophila (Xie et al., 2020).

Bone Health : Research on epimedin C and icariin from Epimedii herba suggests their involvement in bone healing, particularly in enhancing osteoblast proliferation and mineralization. This is mediated through the BMP2/Runx2 signaling pathway (Huang et al., 2019).

Vascularization : Epimedin C promotes vascularization in bone formation and tumor-associated angiogenesis. It induces endothelial-like differentiation, which is significant for bone and tumor development (Shui et al., 2017).

Pharmacokinetics : The pharmacokinetics and oral bioavailability of epimedin C have been studied in rats, providing insights into its absorption and distribution, which are crucial for its therapeutic applications (Lee et al., 2014).

Intestinal Absorption : The intestinal absorption mechanism of epimedin C has been explored, revealing its interaction with intestinal transporters, which affects its bioavailability (Chen et al., 2014).

Bioconversion for Icariin Production : A study demonstrated the efficient bioconversion of epimedin C to icariin, a bioactive flavonoid, using a glycosidase from Aspergillus nidulans, highlighting a potential industrial application (Lyu et al., 2019).

Antitumor Activity : Epimedin C exhibits anti-tumor activity by inducing cell cycle blockage in hepatoma cells through modulation of various signaling pathways and expression of cell cycle regulators (Liu et al., 2006).

Differentiation of Stem Cells : Research indicates that epimedin C can induce mesenchymal stem cells to differentiate into endothelioid cells, which is significant for vascular and tissue engineering applications (Zhao et al., 2015).

Osteoporosis Research : A study on osteoporosis rats highlighted the differential absorption and metabolism of Epimedium flavonoids, including epimedin C, in pathological states compared to healthy conditions (Zhou et al., 2015).

Liver Injury Mechanism Study : An investigation into the mechanism of Epimedin C-induced liver injury in mice revealed changes in mRNA methylation, providing insights into the hepatotoxicity of this compound (Song et al., 2021).

Quantitative Analysis in Herbal Medicine : Techniques like near-infrared spectroscopy have been employed for the rapid measurement of epimedin C in Herba Epimedii, aiding in quality control and standardization of herbal medicines (Yang et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLIYVOYYQJRO-JIYCBSMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149351 | |

| Record name | Epimedin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epimedin C | |

CAS RN |

110642-44-9 | |

| Record name | Epimedin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110642449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epimedin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

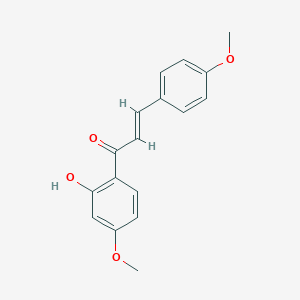

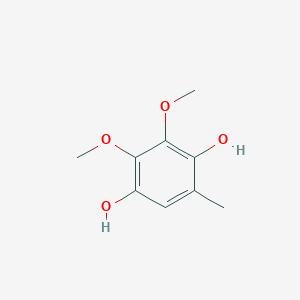

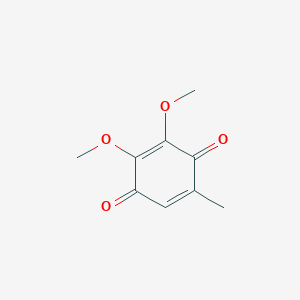

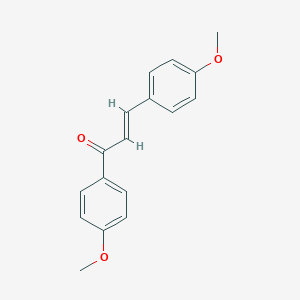

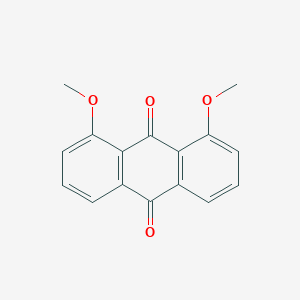

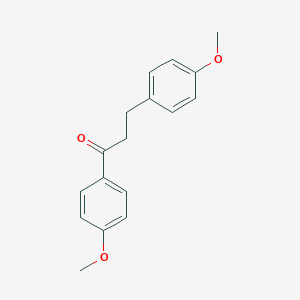

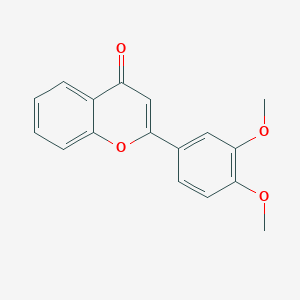

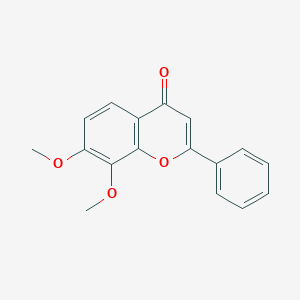

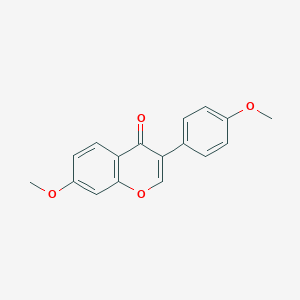

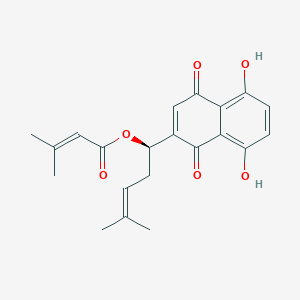

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.